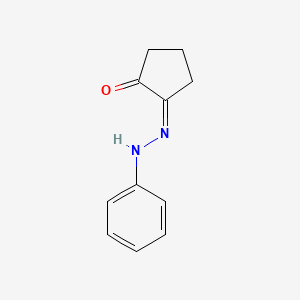
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one
Übersicht
Beschreibung
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one, also known as PHC, is an organic compound with the molecular formula C11H12N2O. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. PHC has gained attention in scientific research for its potential use in various fields, including medicine, biochemistry, and materials science. In
Wirkmechanismus
The mechanism of action of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one is not fully understood, but it is thought to involve the interaction of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one with various biomolecules, such as enzymes and receptors. (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has also been shown to interact with various receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been shown to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties. (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular disease. (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has also been shown to scavenge free radicals, which are involved in the pathogenesis of various diseases, including neurodegenerative diseases. Additionally, (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been shown to have neuroprotective properties, which may make it useful for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one can be synthesized using simple and inexpensive reagents, and it is stable under a wide range of conditions. Additionally, (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one can be modified to introduce various functional groups, which can be used to tune its properties for specific applications. However, (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one also has some limitations for lab experiments, including its low solubility in water and its potential toxicity. (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one should be handled with care, and its toxicity should be assessed before use in biological experiments.
Zukünftige Richtungen
There are several future directions for the study of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one, including the development of new synthetic methods, the exploration of its biological activities, and the synthesis of novel materials based on (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one. New synthetic methods for (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one could improve the yield and purity of the compound, as well as introduce new functional groups for specific applications. The exploration of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one's biological activities could lead to the discovery of new therapeutic targets and the development of new drugs. The synthesis of novel materials based on (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one could lead to the development of new materials with unique properties, such as luminescence and conductivity. Overall, the study of (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has the potential to contribute to various fields of science and technology.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been studied for its potential use in various fields, including medicine, biochemistry, and materials science. In medicine, (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of diseases such as cancer, diabetes, and cardiovascular disease. In biochemistry, (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been used as a reagent for the detection and quantification of various biomolecules, such as proteins and nucleic acids. In materials science, (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity.
Eigenschaften
IUPAC Name |
(2Z)-2-(phenylhydrazinylidene)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-4-7-10(11)13-12-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKLOOHGTXRLT-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC2=CC=CC=C2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/NC2=CC=CC=C2)/C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735184 | |
| Record name | (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one | |
CAS RN |
62136-38-3 | |
| Record name | (2Z)-2-(2-Phenylhydrazinylidene)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658701.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B1658702.png)
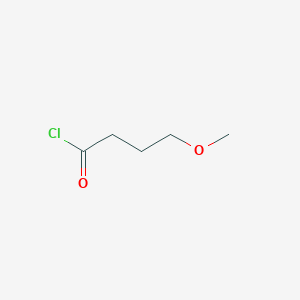
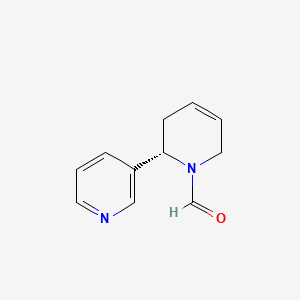
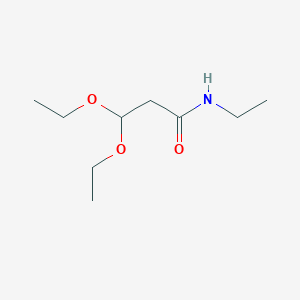

![3-[2-(2-Methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B1658712.png)
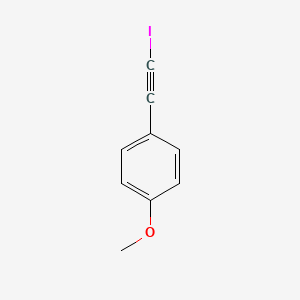
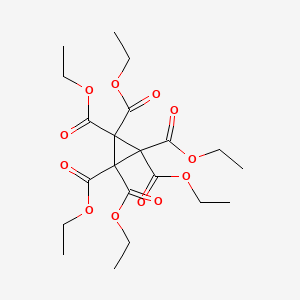
![2-[(Benzenesulfonyl)(benzyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B1658718.png)

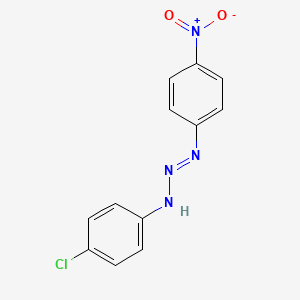
![4-[2-Nitro-4-(trifluoromethyl)anilino]benzamide](/img/structure/B1658723.png)
![1-Benzyl-5-[(4-methylphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658724.png)